2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been reported for the preparation of pyrrolo[3,4-c]quinolines. One versatile approach involves the use of tosylmethylisocyanide as a key reagent. This method allows for the construction of the pyrrolo[3,4-c]quinoline ring system in a straightforward manner . Another synthesis strategy involves post-Ugi modification, resulting in uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives .
Molecular Structure Analysis
The molecular structure of 2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione consists of a pyrroloquinoline ring system. The compound’s chemical structure can be visualized using a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving this compound depend on the specific functional groups and reaction conditions. For example, the introduction of a carbamoyl group at the C5-position and substitution of a cyclohexylamino group at the C4-position led to increased JAK3 inhibitory activity in related derivatives . Further studies have explored the synthesis of novel derivatives with potential antileishmanial activity .
Mecanismo De Acción
The exact mechanism of action for 2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione may vary depending on its specific application. For instance, some derivatives have been evaluated as immunomodulators targeting Janus kinase 3 (JAK3) for immune diseases such as organ transplantation . Other derivatives have been investigated for antileishmanial efficacy against visceral leishmaniasis .
Direcciones Futuras
Future research could explore additional synthetic routes, optimize the compound’s pharmacokinetic properties, and investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
2-ethyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-16-13(17)11-8(2)15-10-7-5-4-6-9(10)12(11)14(16)18/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTZPJVJZAEKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.